Ethyl 6-chloro-5-fluoro-4-(3-(2,2,2-trichloroacetyl)ureido)nicotinate
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Overview
Description
Ethyl 6-chloro-5-fluoro-4-(3-(2,2,2-trichloroacetyl)ureido)nicotinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nicotinate core substituted with chloro, fluoro, and trichloroacetyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-5-fluoro-4-(3-(2,2,2-trichloroacetyl)ureido)nicotinate typically involves multiple steps. One common method includes the reaction of 6-chloro-5-fluoro-4-aminonicotinic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 2,2,2-trichloroacetyl isocyanate to introduce the trichloroacetylureido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-5-fluoro-4-(3-(2,2,2-trichloroacetyl)ureido)nicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester and ureido groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-chloro-5-fluoro-4-(3-(2,2,2-trichloroacetyl)ureido)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-5-fluoro-4-(3-(2,2,2-trichloroacetyl)ureido)nicotinate involves its interaction with specific molecular targets. The trichloroacetylureido group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-ethyl-5-fluoropyrimidine: Shares similar chloro and fluoro substituents but differs in the core structure.
Ethyl 2-fluoro-3-oxopentanoate: Contains a fluoro group and an ester but lacks the nicotinate core and trichloroacetylureido group.
Uniqueness
Ethyl 6-chloro-5-fluoro-4-(3-(2,2,2-trichloroacetyl)ureido)nicotinate is unique due to its combination of chloro, fluoro, and trichloroacetylureido groups on a nicotinate core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C11H8Cl4FN3O4 |
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Molecular Weight |
407.0 g/mol |
IUPAC Name |
ethyl 6-chloro-5-fluoro-4-[(2,2,2-trichloroacetyl)carbamoylamino]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H8Cl4FN3O4/c1-2-23-8(20)4-3-17-7(12)5(16)6(4)18-10(22)19-9(21)11(13,14)15/h3H,2H2,1H3,(H2,17,18,19,21,22) |
InChI Key |
KKKZAGIFHZQYHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1NC(=O)NC(=O)C(Cl)(Cl)Cl)F)Cl |
Origin of Product |
United States |
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